molecular formula C12H15NO3S2 B2617725 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide CAS No. 2379994-06-4

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide

Cat. No.: B2617725
CAS No.: 2379994-06-4
M. Wt: 285.38
InChI Key: OTAAGGDJDKUSSA-UHFFFAOYSA-N
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Description

N-{[4-(Furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a synthetic small molecule characterized by a distinct heterobiaryl scaffold, integrating both furan and thiophene rings. This structural motif is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel enzyme inhibitors and antimicrobial agents . The compound features a propane-sulfonamide group, a functional group shared with a class of compounds known for their bioactive properties. Sulfonamides are well-established in pharmacology for their ability to act as competitive inhibitors of bacterial enzymes . Specifically, they often mimic para-aminobenzoic acid (PABA) and inhibit the enzyme dihydropteroate synthase, a key component in the folate synthesis pathway essential for bacterial growth and replication . While the specific biological profile of this compound requires further investigation, its core structure suggests potential as a valuable chemical tool for studying bacterial resistance and developing new anti-infective strategies . Researchers can utilize this compound in various in vitro assays, including high-throughput screening campaigns to identify new lead compounds, structure-activity relationship (SAR) studies to optimize potency, and mechanistic studies to elucidate novel pathways in microbial cells . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-2-6-18(14,15)13-8-11-7-10(9-17-11)12-4-3-5-16-12/h3-5,7,9,13H,2,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAAGGDJDKUSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide typically involves multi-step reactions. One common method includes the Claisen–Schmidt condensation reaction, where 4-acetyl-5-furan/thiophene-pyrazole derivatives react with corresponding aldehydes . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is C12H15NO3SC_{12}H_{15}NO_3S with a molecular weight of 285.4 g/mol. The compound features a sulfonamide group, which is known for its diverse biological functions, including antibacterial and anticancer activities. The presence of furan and thiophene rings contributes to its pharmacological properties, making it a subject of interest in drug development .

Medicinal Chemistry Applications

Antimicrobial Activity :
Sulfonamides have historically been used as antibiotics. The incorporation of furan and thiophene moieties may enhance the antimicrobial efficacy of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide against various bacterial strains. Research indicates that compounds with similar structures can disrupt bacterial cell walls or inhibit essential enzymes, suggesting potential use as broad-spectrum antibiotics .

Anticancer Properties :
Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. Compounds similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer. The mechanism often involves apoptosis induction in cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Enzyme Inhibition :
The sulfonamide group is known for its ability to inhibit various enzymes involved in metabolic pathways. For instance, some derivatives have demonstrated inhibition against dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI), which are relevant targets in cancer metabolism .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing functionalized sulfonamides, including those similar to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide, revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their inhibitory effects on DDAH and ADI, showing significant pM inhibition levels. These findings suggest that such compounds could serve as lead candidates for developing new therapeutic agents against specific cancers .

Case Study 2: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of sulfonamide derivatives containing furan and thiophene rings. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications to enhance biological activity, paving the way for further exploration of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide in antibiotic development .

Data Table: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cells; effective against breast and colon cancer ,
Enzyme InhibitionInhibits DDAH and ADI; potential for metabolic targeting ,

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points : The introduction of a phenyl group (1l) reduces the melting point compared to int-8, suggesting that bulky aromatic substituents enhance solubility or disrupt crystalline packing .
  • Yield Optimization : Alkynyl substituents (prop-2-yn-1-yl vs. 3-phenylprop-2-yn-1-yl) show comparable yields (~65–71%), indicating minimal steric hindrance during synthesis .
  • Chromatographic Behavior : Higher polarity (lower Rf) in 1l correlates with the increased hydrophobicity of the phenylpropynyl group .

Structural Diversity in Sulfonamide Derivatives

The Enamine Ltd. catalogue () lists compounds with thiophene-sulfonamide hybrids, such as:

  • EN300-265939: Cyclopenta[b]thiophen-2-yl core with a cyanogroup and ethenesulfonyl-piperazine.
  • EN300-265763 : Thiophene-thiazole hybrid with a difluoromethylsulfanylphenyl substituent.

These examples highlight the versatility of sulfonamide-thiophene frameworks in drug discovery, though their activities remain uncharacterized in the provided evidence .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, relevant case studies, and research findings.

Molecular Formula : C12_{12}H15_{15}NO3_3S
Molecular Weight : 285.4 g/mol
CAS Number : 2379994-06-4

The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties. The presence of furan and thiophene rings suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing furan and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of furan and thiophene can inhibit the proliferation of various cancer cell lines.

Cell Line IC50_{50} (µM) Reference
HeLa (Cervical cancer)9.27
CaCo-2 (Colon cancer)2.76
MCF-7 (Breast cancer)1.143

These findings suggest that N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide may demonstrate similar efficacy against specific cancer types.

Antimicrobial Activity

Furan-based compounds have been noted for their antimicrobial properties. In a study focusing on various furan derivatives, it was found that these compounds exhibit significant activity against both bacterial and fungal strains. This is particularly relevant for the development of new antimicrobial agents.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

The sulfonamide structure enhances the compound's ability to interact with microbial enzymes, leading to potential therapeutic applications.

The mechanisms underlying the biological activity of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide are multi-faceted:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase and other key enzymes involved in tumor growth and microbial metabolism.
  • Cell Cycle Arrest : Compounds similar to this sulfonamide have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, leading to apoptosis in cancer cells.

Case Studies

A recent study investigated the effects of various sulfonamides on human cancer cell lines and reported promising results for compounds related to N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide. The study highlighted its selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the recommended synthetic routes for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step organic reactions involving functionalization of thiophene and furan moieties. A common approach is to:

  • Step 1: Prepare the thiophene-furan hybrid scaffold using Pd-catalyzed cross-coupling or nucleophilic substitution reactions. For example, describes hydrogenation of a nitro group using 10% Pd/C under H₂, achieving a 97% yield .
  • Step 2: Introduce the sulfonamide group via nucleophilic substitution of a chlorosulfonyl intermediate with propane-1-sulfonamide.
    Optimization Tips:
    • Use Schlenk tubes for air-sensitive steps to prevent oxidation .
    • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm regiochemistry of the thiophene-furan core and sulfonamide linkage. emphasizes reporting chemical shifts, coupling constants, and integration ratios .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy: Confirm sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • HPLC-Purity Analysis: Ensure ≥95% purity using reverse-phase C18 columns with UV detection.

Q. How can solubility and stability profiles be determined for this sulfonamide derivative?

  • Solubility: Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) using gravimetric or UV-Vis methods. notes that sulfonamides often exhibit moderate polarity due to the sulfonyl group .
  • Stability: Conduct accelerated degradation studies under acidic/basic (pH 1–12), oxidative (H2 _2O2_2), and thermal (40–80°C) conditions. Monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or reactivity?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The furan-thiophene core may influence π-π stacking interactions .
  • Molecular Docking: Screen against target proteins (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina. Compare binding affinities with analogs in , which highlights positional isomerism in thiophene derivatives .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioassay results)?

  • NMR Discrepancies: Reassign peaks using 2D NMR (COSY, HSQC) or spiking with authentic standards. resolved ambiguities by cross-referencing 13C^{13}C DEPT spectra .
  • Bioassay Variability: Validate assays with positive/negative controls. For example, if cytotoxicity results conflict, repeat tests in triplicate using orthogonal methods (MTT vs. ATP luminescence).

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis: Modify substituents (e.g., replace propane-1-sulfonamide with cyclopropanesulfonamide) and compare bioactivity. demonstrates that thiophene ring position (2- vs. 3-) alters electronic properties and binding .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide’s H-bond acceptor role) using 3D-QSAR models.

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

  • Catalyst Efficiency: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery. achieved 97% yield in small-scale hydrogenation , but scalability may require flow chemistry.
  • Purification: Replace column chromatography with recrystallization or centrifugal partition chromatography for industrial-scale batches.

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